molecular formula C18H18N6O3S B2823820 2,4-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034600-02-5

2,4-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2823820
CAS No.: 2034600-02-5
M. Wt: 398.44
InChI Key: SYIUMAFRBUTMOX-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18N6O3S and its molecular weight is 398.44. The purity is usually 95%.
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Biological Activity

The compound 2,4-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide represents a novel class of chemical entities that integrate oxadiazole and triazole moieties. This combination is significant due to its potential biological activities, particularly in agricultural and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N6O3C_{17}H_{16}N_6O_3 with a molecular weight of 352.354 g/mol. The structure features a benzenesulfonamide core linked to a triazolo-pyridine derivative and an oxadiazole group, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₇H₁₆N₆O₃
Molecular Weight352.354 g/mol
IUPAC NameThis compound

Biological Activity Overview

Research indicates that compounds containing oxadiazole and triazole functionalities exhibit a range of biological activities including:

  • Antibacterial Activity : Compounds similar to the target molecule have shown significant antibacterial effects against various pathogens. For example, derivatives of oxadiazoles have demonstrated potent activity against Xanthomonas oryzae, with EC50 values indicating superior efficacy compared to standard treatments like bismerthiazol (BMT) and thiodiazole copper (TDC) .
  • Antifungal Properties : The oxadiazole derivatives have also been evaluated for antifungal activity against pathogens such as Rhizoctonia solani, showcasing moderate efficacy which is essential for agricultural applications .
  • Nematicidal Activity : Some studies have highlighted the nematicidal potential of similar compounds against Meloidogyne incognita, suggesting that the incorporation of specific functional groups can enhance bioactivity against nematodes .

Case Studies

  • Study on Antibacterial Efficacy :
    • A series of 1,2,4-oxadiazole derivatives were synthesized and tested against Xanthomonas oryzae.
    • Results indicated that compounds with structural similarities to our target showed EC50 values ranging from 19.04 to 36.25 μg/mL, outperforming traditional antibiotics .
  • Evaluation of Antifungal Activity :
    • In another study focusing on agricultural applications, several oxadiazole derivatives were tested against Rhizoctonia solani.
    • The findings revealed that certain derivatives exhibited promising antifungal activity which could be leveraged for crop protection .

The biological activity of this compound can be attributed to its ability to interfere with critical cellular processes in target organisms:

  • Inhibition of Cell Wall Synthesis : Many sulfonamides disrupt the synthesis of folate in bacteria, which is essential for DNA synthesis.
  • Interference with Nucleic Acid Synthesis : The triazole moiety may inhibit enzymes involved in nucleic acid synthesis pathways.

Properties

IUPAC Name

2,4-dimethyl-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3S/c1-11-6-7-15(12(2)9-11)28(25,26)19-10-16-21-22-17-14(5-4-8-24(16)17)18-20-13(3)23-27-18/h4-9,19H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIUMAFRBUTMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2=NN=C3N2C=CC=C3C4=NC(=NO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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